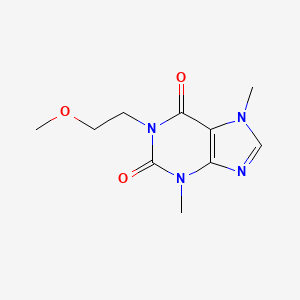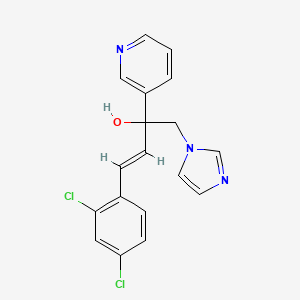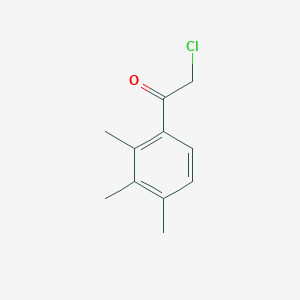
trans-N-Hydroxy-4-aminostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N-Hydroxy-4-aminostilbene: is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structureStilbene derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Hydroxy-4-aminostilbene typically involves the reduction of 4-nitrostilbene followed by hydroxylation. One common method includes the partial reduction of 4-nitrostilbene using aluminum amalgam, followed by acetylation to yield N-hydroxy-4-acetamidostilbene . This compound can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and hydroxylation techniques. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: trans-N-Hydroxy-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as aluminum amalgam and hydrazine are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to amines.
Substitution: Various substituted stilbene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-N-Hydroxy-4-aminostilbene is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential anticancer properties. It has been shown to interact with cellular pathways involved in cell proliferation and apoptosis .
Industry: This compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science .
Mecanismo De Acción
The mechanism of action of trans-N-Hydroxy-4-aminostilbene involves its interaction with cellular proteins and enzymes. It can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, leading to potential therapeutic effects. The compound’s ability to form stable conjugates with cellular macromolecules is crucial for its biological activity .
Comparación Con Compuestos Similares
trans-4-Aminostilbene: Similar structure but lacks the hydroxy group.
trans-4-Nitrostilbene: Contains a nitro group instead of an amino group.
trans-4-Hydroxy-4-aminostilbene: Contains an additional hydroxy group on the aromatic ring.
Uniqueness: trans-N-Hydroxy-4-aminostilbene is unique due to its specific combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for unique interactions with biological targets and makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
60462-51-3 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |
Clave InChI |
NERSJRGIHYMPEP-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















